2-Hydroxy-4-méthoxybenzaldéhyde

Vue d'ensemble

Description

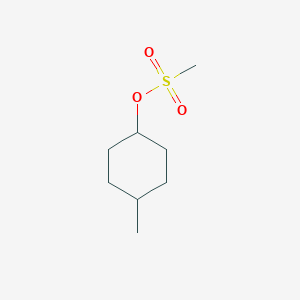

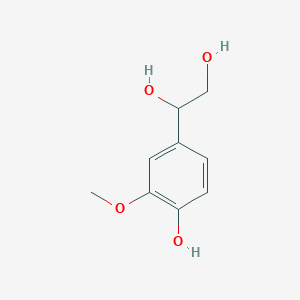

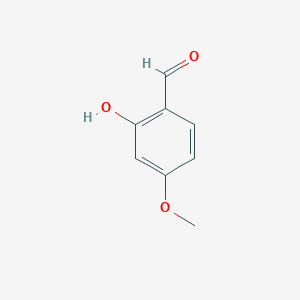

Le 2-hydroxy-4-méthoxybenzaldéhyde, également connu sous le nom de 4-méthoxysalicylaldéhyde, est un composé organique de formule moléculaire C8H8O3. C'est un isomère de la vanilline et il est connu pour ses propriétés aromatiques. Ce composé se retrouve dans diverses plantes et a été identifié comme un puissant inhibiteur de la tyrosinase, ce qui le rend précieux dans les applications cosmétiques et médicinales .

Applications De Recherche Scientifique

Le 2-hydroxy-4-méthoxybenzaldéhyde a une large gamme d'applications en recherche scientifique :

Médecine : Le composé a montré des propriétés antibactériennes et antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques :

Activité antibactérienne : Il perturbe la membrane cellulaire des bactéries, conduisant à la libération du contenu intracellulaire et à l'inhibition de la croissance bactérienne.

Activité antifongique : Il endommage la paroi cellulaire et la membrane des champignons, affectant leur respiration et conduisant à la mort cellulaire.

Inhibition de la tyrosinase : Il se lie au site actif de l'enzyme tyrosinase, empêchant la conversion de la tyrosine en mélanine, réduisant ainsi la pigmentation.

Mécanisme D'action

Target of Action

2-Hydroxy-4-methoxybenzaldehyde (HMB) has been found to have a significant effect on several biological targets. It is a potential tyrosinase inhibitor and has shown promising antifungal activity against Fusarium graminearum , a severe pathogen threatening the safety of agriculture and food. It also exhibits anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .

Mode of Action

HMB interacts with its targets in a way that disrupts their normal function. In the case of Fusarium graminearum, HMB damages cell membranes by increasing their permeability . This leads to lipid oxidation and osmotic stress in the cell membrane . For MRSA, HMB exhibits a profound staphyloxanthin inhibitory activity , which is a golden-yellow carotenoid pigment that protects MRSA from reactive oxygen species.

Biochemical Pathways

HMB affects several biochemical pathways. It inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin, in Fusarium graminearum . This inhibition is significant, with a reduction of 93.59% at the minimum inhibitory concentration (MIC) on the 7th day . In MRSA, HMB targets the virulence regulatory genes such as sigB and saeS to attenuate the production of virulence arsenal .

Pharmacokinetics

It is soluble in DMF, DMSO, and ethanol, but insoluble in water . These properties could impact its bioavailability and efficacy.

Result of Action

The action of HMB results in molecular and cellular effects that inhibit the growth of certain pathogens. For Fusarium graminearum, HMB disrupts cell wall integrity, increases cell membrane permeability, and inhibits respiration . For MRSA, HMB inhibits the production of virulence factors such as lipase, nuclease, and hemolysin .

Action Environment

The action of HMB can be influenced by environmental factors. For instance, the antifungal effect of HMB against Fusarium graminearum was confirmed on wheat grains , suggesting that the compound’s action, efficacy, and stability may vary depending on the specific environment in which it is applied

Analyse Biochimique

Biochemical Properties

2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting this enzyme, 2-Hydroxy-4-methoxybenzaldehyde can potentially affect the production of melanin .

Cellular Effects

In studies conducted on Fusarium graminearum, a pathogenic fungus, 2-Hydroxy-4-methoxybenzaldehyde was found to disrupt cell membranes, increase permeability, and inhibit respiration . It also inhibited the production of deoxynivalenol (DON), a toxic secondary metabolite produced by the fungus .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-4-methoxybenzaldehyde involves its interaction with the enzyme tyrosinase. It acts as a tyrosinase inhibitor, thereby affecting the production of melanin . Furthermore, it disrupts cell membranes and inhibits respiration, indicating its impact at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxy-4-methoxybenzaldehyde over time in laboratory settings have been observed in studies on Fusarium graminearum. It was found to disrupt cell membranes and inhibit respiration . More detailed studies on its stability, degradation, and long-term effects on cellular function are needed.

Metabolic Pathways

It is known to inhibit the enzyme tyrosinase, which plays a crucial role in the melanin synthesis pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une méthode courante de synthèse du 2-hydroxy-4-méthoxybenzaldéhyde consiste à faire réagir un dérivé de phénol avec du paraformaldéhyde en présence de chlorure de magnésium anhydre et de triéthylamine dans le tétrahydrofurane (THF). Le mélange est chauffé à reflux pendant 24 heures ou jusqu'à ce que le matériau de départ soit complètement consommé .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. La voie de synthèse mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles, assurant la disponibilité du composé pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-hydroxy-4-méthoxybenzaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut subir des réactions de substitution aromatique électrophile en raison de la présence de groupes hydroxyle et méthoxy.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation d'acide 2-hydroxy-4-méthoxybenzoïque.

Réduction : Formation d'alcool 2-hydroxy-4-méthoxybenzylique.

Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

Le 2-hydroxy-4-méthoxybenzaldéhyde est unique en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Vanilline : Un isomère avec des propriétés aromatiques similaires mais des activités biologiques différentes.

2-Hydroxy-5-méthoxybenzaldéhyde : Un autre isomère avec des propriétés chimiques et biologiques distinctes.

Isovanilline : Un composé apparenté avec des motifs de substitution différents sur le cycle benzénique.

Propriétés

IUPAC Name |

2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUODJNEIXSNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060970 | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow to beige crystal | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.231 | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

673-22-3 | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N395P88LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)